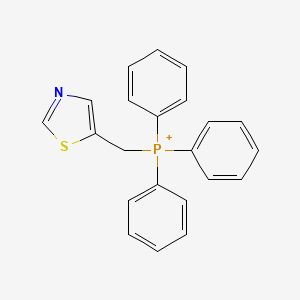

Triphenyl(thiazol-5-ylmethyl)phosphonium

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19NPS+ |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

triphenyl(1,3-thiazol-5-ylmethyl)phosphanium |

InChI |

InChI=1S/C22H19NPS/c1-4-10-19(11-5-1)24(17-22-16-23-18-25-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18H,17H2/q+1 |

InChI Key |

GTFRNMWXSILPEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CN=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenyl Thiazol 5 Ylmethyl Phosphonium and Its Analogues

Quaternization Strategies for Phosphonium (B103445) Salt Formation

Quaternization is a fundamental process for the formation of phosphonium salts. This reaction involves the nucleophilic attack of a phosphine (B1218219) on an electrophilic carbon atom, leading to the formation of a new carbon-phosphorus bond and a positively charged phosphorus center.

Alkylation of Triphenylphosphine (B44618) with Thiazol-5-ylmethyl Halides

The most direct and widely employed method for the synthesis of Triphenyl(thiazol-5-ylmethyl)phosphonium is the alkylation of triphenylphosphine with a thiazol-5-ylmethyl halide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic methylene (B1212753) carbon of the thiazol-5-ylmethyl halide, displacing the halide ion and forming the desired phosphonium salt.

The success of the quaternization reaction is highly dependent on the choice of solvent and the temperature at which the reaction is conducted. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetonitrile | Reflux | 12 | High |

| N,N-Dimethylformamide (DMF) | 80-100 | 8 | Moderate to High |

| Dichloromethane (DCM) | Reflux | 24 | Moderate |

| Toluene (B28343) | Reflux | 48 | Low to Moderate |

This is an interactive data table based on general principles of SN2 reactions and may not represent empirically validated data for this specific reaction.

Higher temperatures generally increase the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, a balance must be struck to ensure a reasonable reaction rate and high product yield.

The nature of the halogen leaving group on the thiazol-5-ylmethyl halide significantly impacts the rate of the alkylation reaction. A good leaving group is one that is a weak base and is stable in solution after it has been displaced. The efficacy of halogens as leaving groups follows the order I- > Br- > Cl- > F-. nih.gov

For the synthesis of this compound, this means that thiazol-5-ylmethyl iodide would be expected to react faster than the corresponding bromide, which in turn would be more reactive than the chloride. nih.gov This is because the carbon-iodine bond is weaker and more easily broken than the carbon-bromine and carbon-chloride bonds. The choice of halide is often a compromise between reactivity and the availability and stability of the starting material. In some cases, a catalytic amount of an iodide salt can be added to a reaction with a bromide to facilitate the reaction through in situ formation of the more reactive iodide. stackexchange.com

| Leaving Group | Relative Reaction Rate |

| Iodide | Fastest |

| Bromide | Intermediate |

| Chloride | Slowest |

This is an interactive data table illustrating the general trend of halogen leaving group efficacy.

The quaternization of triphenylphosphine with thiazol-5-ylmethyl halides proceeds via an SN2 mechanism. This type of reaction is characterized by an inversion of stereochemistry at the electrophilic carbon center. However, in the case of this compound synthesis, the electrophilic carbon is a methylene group (CH2), which is achiral. Therefore, there are no stereochemical consequences at this position upon reaction with triphenylphosphine. The resulting phosphonium salt is achiral with respect to the newly formed C-P bond.

Novel Approaches to Phosphonium Salt Synthesis

While the classical alkylation of triphenylphosphine with alkyl halides is a robust method, newer methodologies aim to improve efficiency, reduce the number of synthetic steps, and utilize more readily available starting materials.

For the synthesis of this compound, this would involve the direct reaction of 5-(hydroxymethyl)thiazole with triphenylphosphine in the presence of an activating agent. One common method involves the use of trimethylsilyl (B98337) bromide (TMSBr). researchgate.net In this procedure, the alcohol is treated with TMSBr to form the corresponding bromide in situ, which then immediately reacts with triphenylphosphine present in the reaction mixture. This one-pot approach is often more efficient and convenient than the traditional two-step process. researchgate.net

Another approach involves the use of a Brønsted acid to activate the alcohol, facilitating its displacement by triphenylphosphine. The reaction conditions for these one-pot syntheses need to be carefully optimized to balance the activation of the alcohol and the nucleophilicity of the phosphine.

Metal-Catalyzed Routes to Phosphonium Salts

Transition metal catalysis offers powerful tools for the formation of carbon-phosphorus bonds, providing access to a wide array of phosphonium salts that might be challenging to synthesize via traditional SN2 reactions. Nickel- and palladium-catalyzed cross-coupling reactions have emerged as prominent methods for the synthesis of aryl and heteroaryl phosphonium salts. rsc.orgnih.govresearchgate.netresearchgate.net

Generally, these reactions involve the coupling of an aryl or heteroaryl halide or triflate with a phosphine, such as triphenylphosphine, in the presence of a suitable metal catalyst and ligand. Nickel-catalyzed methods have been shown to be efficient for the coupling of aryl iodides, bromides, chlorides, and triflates with triphenylphosphine, tolerating a variety of functional groups. researchgate.net Similarly, palladium-catalyzed approaches have been successfully employed for the synthesis of functionalized tetraarylphosphonium salts. researchgate.net

While these methods are well-established for the synthesis of phosphonium salts where the phosphorus atom is directly attached to an aromatic or heteroaromatic ring, their application to the synthesis of heteroarylmethylphosphonium salts, such as this compound, is less commonly documented in the literature. The general principle would involve the cross-coupling of a 5-(halomethyl)thiazole with triphenylphosphine. However, the reactivity of such benzylic-type halides often favors traditional nucleophilic substitution, making direct metal-catalyzed C-P bond formation a less explored route for this specific subclass of compounds.

Table 1: Overview of Metal-Catalyzed Routes to Phosphonium Salts

| Catalyst System | Substrates | Key Features |

| Nickel(II) complexes with ligands like 1,10-phenanthroline-5,6-dione | Heterocyclic phosphonium salts and aryl bromides | Enables direct cross-coupling. rsc.orgpatsnap.com |

| Palladium complexes with bulky alkylphosphine ligands | Aryl and heteroaryl boronate esters and methyl iodide | Allows for methylation, a related C-C coupling. nih.gov |

| Palladium(0) catalysts | Aryl halides/triflates and triphenylphosphine | High yields and broad functional group tolerance for tetraarylphosphonium salts. researchgate.net |

Mechanochemical Synthesis of Phosphonium Salts

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. rsc.org This technique has been successfully applied to the synthesis of phosphonium salts from triphenylphosphine and solid organic bromides. rsc.org

The reaction is typically performed by milling the solid reactants together at ambient temperature. This method has been shown to be effective and can sometimes offer different product selectivity compared to solution-based reactions. For instance, in the case of 2-bromo-2-phenylacetophenone, mechanochemical synthesis yields the thermodynamically favored C-phosphorylated product, whereas solution-based methods often produce a mixture. rsc.org The progress of these solid-state reactions can be monitored using techniques such as solid-state ³¹P NMR spectroscopy and X-ray powder diffraction. rsc.org While the general feasibility of mechanochemical synthesis for phosphonium salts is established, specific examples involving the synthesis of this compound or its analogues are not extensively reported.

Generation and Stabilization of this compound Ylides

Phosphonium ylides, the key intermediates in the Wittig reaction, are typically generated by the deprotonation of the corresponding phosphonium salt. The stability and reactivity of the resulting ylide are crucial factors that influence the outcome of subsequent reactions.

Deprotonation Protocols for Ylide Formation

The formation of a phosphonium ylide involves the removal of a proton from the carbon atom alpha to the positively charged phosphorus atom. This process requires a sufficiently strong base to overcome the pKa of the phosphonium salt. masterorganicchemistry.comlibretexts.org The acidity of this proton is significantly increased due to the electron-withdrawing nature of the adjacent phosphonium group. masterorganicchemistry.comlibretexts.org

The choice of base is critical for the efficient and selective generation of the phosphonium ylide. The required base strength depends on the substituents on the alpha-carbon. For non-stabilized ylides, where the alpha-carbon is attached to alkyl or hydrogen substituents, very strong bases are necessary.

n-Butyllithium (n-BuLi): This is a very strong and commonly used base for the deprotonation of a wide range of phosphonium salts. masterorganicchemistry.comreddit.comresearchgate.net It is highly effective but also highly reactive and requires careful handling under inert and anhydrous conditions.

Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is another effective choice for generating phosphonium ylides. It is often used as a suspension in a suitable solvent like THF or DMSO.

Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is a strong, sterically hindered, non-nucleophilic base that is also widely used for deprotonation. reddit.com Its bulky nature can sometimes offer different selectivity compared to smaller bases like n-BuLi.

The selection among these bases depends on factors such as the specific phosphonium salt, the desired reaction conditions, and the presence of other functional groups in the molecule that might be sensitive to the base.

Table 2: Comparison of Strong Bases for Ylide Formation

| Base | Formula | Key Characteristics | Typical Solvents |

| n-Butyllithium | n-C₄H₉Li | Very strong, highly reactive, requires inert atmosphere. masterorganicchemistry.comreddit.com | THF, Diethyl ether, Hexanes |

| Sodium Hydride | NaH | Strong, non-nucleophilic, heterogeneous reactions. | THF, DMSO |

| Lithium Hexamethyldisilazide | LiN(Si(CH₃)₃)₂ | Strong, sterically hindered, non-nucleophilic. reddit.com | THF, Toluene |

The choice of solvent can significantly impact the stability and reactivity of the phosphonium ylide. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used. The solvent can influence the aggregation state of organolithium bases, which in turn affects their reactivity. nih.gov Furthermore, the solvent can solvate the ions of the phosphonium salt and the resulting ylide, which can affect the equilibrium of the deprotonation reaction and the subsequent reactivity of the ylide in reactions like the Wittig olefination. nih.govresearchgate.net For instance, the stereochemical outcome of the Wittig reaction can be influenced by the solvent, particularly in the case of stabilized ylides. nih.gov

Spectroscopic Monitoring of Ylide Generation and Intermediates (excluding basic identification data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the in-situ generation of phosphonium ylides and observing any reaction intermediates.

³¹P NMR spectroscopy is particularly informative. The phosphorus atom in a phosphonium salt typically exhibits a chemical shift in a distinct region of the spectrum. Upon deprotonation to form the ylide, the electronic environment around the phosphorus nucleus changes significantly, resulting in a characteristic upfield or downfield shift in the ³¹P NMR spectrum. researchgate.netacs.orgresearchgate.netorientjchem.org This allows for the direct observation of the conversion of the starting phosphonium salt to the ylide.

¹H NMR spectroscopy can also be used to monitor the reaction. The disappearance of the signal corresponding to the acidic proton on the alpha-carbon and the appearance of new signals for the ylidic proton provide evidence for the formation of the ylide. Dynamic NMR studies can provide information on the rotational barriers around the C-C bond in stabilized ylides, which exist as a mixture of geometric isomers. researchgate.netorientjchem.org

In some cases, intermediates in the reaction of the ylide, such as betaines and oxaphosphetanes in the Wittig reaction, can be observed by low-temperature NMR studies, providing valuable mechanistic insights. researchgate.net

Synthesis of Structurally Modified this compound Derivatives

The structural modification of the parent this compound compound is primarily achieved through three main strategies: altering the substituents on the thiazole (B1198619) core, replacing the phenyl groups on the phosphorus atom with other aryl moieties, and synthesizing molecules containing multiple phosphonium units.

The functionalization of the thiazole ring is a key strategy for creating a library of this compound derivatives. The most common approach involves a two-step sequence: the initial synthesis of a substituted 5-(halomethyl)thiazole intermediate, followed by its reaction with triphenylphosphine.

The renowned Hantzsch thiazole synthesis is a versatile and widely employed method for constructing the substituted thiazole core. chemhelpasap.comsynarchive.comencyclopedia.pub This reaction typically involves the condensation of an α-haloketone with a thioamide. encyclopedia.pubyoutube.com By carefully selecting the starting materials, various substituents can be introduced at the C2 and C4 positions of the thiazole ring. For instance, using different thioamides allows for the introduction of diverse groups at the 2-position, while modification of the α-haloketone component can install substituents at the 4-position.

A common and commercially relevant precursor for these syntheses is 2-chloro-5-(chloromethyl)thiazole. semanticscholar.orgresearchgate.net This intermediate can be synthesized from readily available starting materials such as 1,3-dichloropropene. semanticscholar.orgpatsnap.com The chlorine atom at the 2-position offers a reactive handle for further nucleophilic substitution reactions, allowing for the introduction of various functional groups prior to the quaternization of triphenylphosphine with the 5-chloromethyl group.

The general synthetic pathway is outlined below:

Hantzsch Synthesis: An appropriately substituted thioamide (R¹-C(S)NH₂) reacts with an α-haloketone bearing a latent chloromethyl group (e.g., 1,3-dichloroacetone) to yield the 2,4-disubstituted-5-(chloromethyl)thiazole intermediate.

Quaternization: The resulting substituted 5-(chloromethyl)thiazole (B1295649) is then reacted with triphenylphosphine, typically in a suitable solvent like toluene or acetonitrile, to afford the final phosphonium salt via a nucleophilic substitution reaction.

| R¹ Group (from Thioamide) | R² Group (from α-haloketone) | Thiazole Intermediate | Resulting Phosphonium Salt |

| Methyl | H | 2-Methyl-5-(chloromethyl)thiazole | (2-Methylthiazol-5-ylmethyl)triphenylphosphonium chloride |

| Phenyl | H | 2-Phenyl-5-(chloromethyl)thiazole | (2-Phenylthiazol-5-ylmethyl)triphenylphosphonium chloride |

| Amino | Phenyl | 2-Amino-4-phenyl-5-(chloromethyl)thiazole | (2-Amino-4-phenylthiazol-5-ylmethyl)triphenylphosphonium chloride |

| 4-Chlorophenyl | Methyl | 2-(4-Chlorophenyl)-4-methyl-5-(chloromethyl)thiazole | [2-(4-Chlorophenyl)-4-methylthiazol-5-ylmethyl]triphenylphosphonium chloride |

Table 1: Examples of thiazole ring-modified phosphonium salts synthesized via the Hantzsch method followed by quaternization.

To investigate the influence of electronic and steric effects originating from the phosphonium group, derivatives bearing various aryl substituents on the phosphorus atom have been synthesized. This is accomplished by reacting a standard thiazole precursor, such as 5-(chloromethyl)thiazole, with a range of commercially available or custom-synthesized triarylphosphines (Ar₃P).

The synthesis of these triarylphosphines often begins with the corresponding aryl halide. For example, tri(o-tolyl)phosphine can be prepared via a Grignard reaction from 2-bromotoluene. chemicalbook.com Similarly, electron-rich phosphines like tris(4-methoxyphenyl)phosphine (B1294419) are synthesized and utilized as ligands in various chemical reactions. chemicalbook.comrsc.orgwikipedia.org

The quaternization reaction proceeds via a standard Sₙ2 mechanism, where the phosphorus atom of the triarylphosphine acts as the nucleophile, displacing the halide from the 5-(halomethyl)thiazole. The reaction is typically carried out by heating the reactants in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

| Triarylphosphine | Aryl Substituent | Resulting Phosphonium Salt |

| Tri(p-tolyl)phosphine | 4-Methylphenyl | [2-Chloro-5-thiazolylmethyl]tri(p-tolyl)phosphonium chloride |

| Tris(4-methoxyphenyl)phosphine | 4-Methoxyphenyl | [2-Chloro-5-thiazolylmethyl]tris(4-methoxyphenyl)phosphonium chloride |

| Tris(o-tolyl)phosphine | 2-Methylphenyl | [2-Chloro-5-thiazolylmethyl]tris(o-tolyl)phosphonium chloride |

| Tris(4-fluorophenyl)phosphine | 4-Fluorophenyl | [2-Chloro-5-thiazolylmethyl]tris(4-fluorophenyl)phosphonium chloride |

Table 2: Examples of phosphonium salts with diverse aryl groups on the phosphorus center, prepared from 2-chloro-5-(chloromethyl)thiazole.

The synthesis of molecules containing two or more thiazolylmethylphosphonium moieties allows for the creation of multivalent ligands or reagents. The preparation of these analogues hinges on the synthesis of suitable precursors that contain multiple thiazole rings or multiple halomethyl functionalities.

One viable strategy involves the synthesis of a central linking unit to which two 5-(halomethyl)thiazole units are attached. This precursor can then be reacted with two equivalents of a triarylphosphine to generate the bis-phosphonium salt. A documented example of a relevant precursor is bis-(2-chloro-thiazol-5-ylmethyl)-amine, which is synthesized from the reaction of 2-chloro-5-chloromethyl-thiazole with ammonia. google.com This amine-linked bis-thiazole can serve as a scaffold for further transformations.

Another approach involves using a core molecule with two halomethyl groups, such as 4,4'-bis(chloromethyl)-biphenyl, and reacting it with a nucleophilic thiazole derivative. google.com However, to generate a bis(thiazolylmethylphosphonium ) salt, the more direct method is to prepare a bis(chloromethyl)bithiazole or a similar linked structure and subsequently react it with triphenylphosphine. The synthesis of bithiazole structures has been explored for applications in polymer chemistry, indicating the accessibility of such core units. nih.gov

The general reaction for forming a bis-phosphonium salt from a bis(chloromethyl) precursor is as follows:

Cl-CH₂-Linker-CH₂-Cl + 2 PPh₃ → [Ph₃P⁺-CH₂-Linker-CH₂-P⁺Ph₃] 2Cl⁻

| Linker Structure | Precursor Name | Resulting Bis-phosphonium Salt |

| -Thiazole-N-Thiazole- | Bis-(2-chloro-thiazol-5-ylmethyl)-amine | N,N-Bis[(triphenylphosphonio)methyl]-2-chlorothiazol-5-amine dichloride |

| -Bithiazole- | 4,4'-Bis(chloromethyl)-2,2'-bithiazole | 2,2'-Bithiazole-4,4'-diylbis(methylene)bis(triphenylphosphonium) dichloride |

| -Biphenyl- | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1,1'-Biphenyl-4,4'-diylbis(methylene)bis(triphenylphosphonium) dichloride |

Table 3: Representative structures and precursors for the synthesis of bis-phosphonium analogues.

Chemical Reactivity and Mechanistic Investigations of Triphenyl Thiazol 5 Ylmethyl Phosphonium Systems

The Wittig Reaction Pathway Initiated by Triphenyl(thiazol-5-ylmethyl)phosphonium Ylide

The journey from a carbonyl compound and a phosphonium (B103445) ylide to an alkene is a multi-step process involving highly reactive intermediates. adichemistry.com The reaction is initiated by the deprotonation of the this compound salt using a strong base to form the corresponding phosphonium ylide, a species with adjacent positive and negative charges. masterorganicchemistry.comlibretexts.org This nucleophilic ylide then attacks an aldehyde or ketone, setting in motion a sequence of events that culminates in the formation of an alkene and triphenylphosphine (B44618) oxide. adichemistry.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction. adichemistry.com

Historically, the mechanism of the Wittig reaction was proposed to proceed through a zwitterionic intermediate known as a betaine (B1666868). adichemistry.comorganic-chemistry.org In this classical pathway, the nucleophilic carbon of the this compound ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This initial step results in the formation of a charge-separated betaine intermediate. libretexts.org

This betaine can exist as two diastereomers, the erythro and threo forms, which can potentially interconvert through carbon-carbon bond rotation. libretexts.org The relative stability of these diastereomers and the rate of their interconversion can influence the final stereochemistry of the alkene product. However, the existence of betaines as true intermediates in all Wittig reactions is a subject of ongoing debate, particularly in lithium-free conditions where their presence has not been spectroscopically observed. wikipedia.orgpitt.edu Some modern mechanistic proposals suggest a more direct route to the subsequent intermediate, the oxaphosphetane. wikipedia.org

Contemporary mechanistic studies, especially for reactions conducted under lithium-salt-free conditions, support a pathway involving a [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This process may occur in a concerted fashion, bypassing a discrete betaine intermediate. wikipedia.org The oxaphosphetane can also be formed via the cyclization of the betaine intermediate in mechanisms where the betaine is postulated. adichemistry.com

The geometry of the alkene product, designated as either (Z) for zusammen (together) or (E) for entgegen (opposite), is a crucial aspect of the Wittig reaction's synthetic utility. organic-chemistry.org The stereoselectivity is governed by a complex interplay of factors including the structure of the ylide, the solvent, the presence of counterions, and the reaction temperature. wikipedia.orgresearchgate.net

Phosphonium ylides are broadly classified based on the substituents attached to the negatively charged carbon. This classification is paramount in predicting the stereochemical outcome of the reaction. organic-chemistry.org

Unstabilized Ylides : These ylides bear alkyl or other electron-donating groups. They are highly reactive, and the initial cycloaddition to form the oxaphosphetane is typically fast and irreversible. chem-station.comquora.com This kinetically controlled process generally leads to the formation of a cis-oxaphosphetane, which then decomposes to the (Z)-alkene with high selectivity. organic-chemistry.orgchemtube3d.com

Stabilized Ylides : These ylides have electron-withdrawing groups (such as esters or ketones) that delocalize the negative charge on the carbon, making them more stable and less reactive. organic-chemistry.orglibretexts.org For stabilized ylides, the initial formation of the oxaphosphetane is often reversible. chem-station.comquora.com This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which subsequently decomposes to yield the (E)-alkene as the major product. adichemistry.comchemtube3d.com

Semi-stabilized Ylides : The ylide derived from this compound, with an aromatic thiazole (B1198619) ring attached to the methylidene carbon, is best classified as a semi-stabilized ylide. Aryl groups provide some resonance stabilization but less so than a carbonyl group. wikipedia.org Consequently, semi-stabilized ylides often exhibit poor stereoselectivity, yielding mixtures of (E) and (Z)-alkenes, as the reaction may proceed under competing kinetic and thermodynamic control. wikipedia.orgorganic-chemistry.org

The table below summarizes the general stereochemical outcomes based on ylide type.

| Ylide Type | Substituent on Ylidic Carbon | Reactivity | Typical Major Product | Control |

| Unstabilized | Alkyl, H | High | (Z)-alkene | Kinetic |

| Semi-stabilized | Aryl, Vinyl, Thiazolyl | Moderate | Mixture of (E) and (Z)-alkenes | Mixed |

| Stabilized | Ester, Ketone, CN | Low | (E)-alkene | Thermodynamic |

The reaction environment plays a significant role in directing the stereochemical pathway. The choice of solvent can influence the rates of intermediate formation and equilibration. researchgate.net Polar aprotic solvents can affect the stability of charged intermediates like the betaine, should they be formed. Nonpolar solvents may favor the direct cycloaddition pathway. For semi-stabilized ylides, a change in solvent polarity can tip the balance between kinetic and thermodynamic pathways, altering the Z/E ratio of the products. researchgate.net

The presence of metal salt counterions, particularly lithium halides, can also have a profound effect on stereoselectivity. wikipedia.orgorganic-chemistry.org Lithium ions can coordinate to the oxygen atom of the betaine intermediate, potentially stabilizing it and facilitating equilibration. organic-chemistry.org This can lead to a "stereochemical drift" where the initially formed kinetic product ratio changes over time to favor the thermodynamic product. pitt.edu In reactions aiming for high (Z)-selectivity with unstabilized or semi-stabilized ylides, "salt-free" conditions are often preferred to prevent this equilibration. pitt.edu

The distribution of (Z) and (E) isomers in the Wittig reaction is a classic example of kinetic versus thermodynamic control.

Kinetic Control : This regime dominates when the reaction is fast, irreversible, and carried out at low temperatures. The major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. chem-station.com For unstabilized and many semi-stabilized ylides, the transition state leading to the cis-oxaphosphetane is sterically favored and lower in energy, resulting in the (Z)-alkene as the kinetic product. adichemistry.com

Thermodynamic Control : This occurs when the initial steps of the reaction are reversible, allowing the intermediates to equilibrate before the final product-forming step. The major product is the most thermodynamically stable one. chem-station.com For stabilized ylides, reversibility allows the initial intermediates to convert to the more stable trans-oxaphosphetane, leading to the (E)-alkene as the thermodynamic product. adichemistry.com

In the case of the semi-stabilized this compound ylide, the reaction outcome is particularly sensitive to the conditions. The moderate reactivity means that the initial steps may be reversible to some extent, allowing for a degree of thermodynamic control. Therefore, careful selection of the base, solvent, and temperature is crucial to influence the product distribution towards either the kinetic (Z) or thermodynamic (E) isomer.

Stereochemical Control in Olefin Formation (Z/E Selectivity)

Alternative Reactivity Modes of the Phosphonium Cation and Ylide

Beyond its primary application in Wittig-type olefination reactions, the this compound system, encompassing both the phosphonium salt and its corresponding ylide, exhibits a range of alternative reactivity modes. These include nucleophilic additions, coordination to transition metals for catalysis, participation in cascade reactions, and involvement in radical processes. This section explores these diverse chemical behaviors.

The ylide generated from this compound bromide via deprotonation with a strong base is a potent nucleophile. Its reactivity is characteristic of phosphorus ylides, which are known to participate in nucleophilic addition reactions with a variety of electrophiles. libretexts.orgnih.gov The most prominent of these is the Wittig reaction, where the ylide adds to an aldehyde or a ketone. pressbooks.publibretexts.org

The mechanism can proceed through two main pathways depending on the reactants and conditions. libretexts.orgpressbooks.pub One pathway involves a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate directly. libretexts.org Alternatively, a stepwise nucleophilic attack of the ylide on the carbonyl carbon generates a dipolar betaine intermediate, which then undergoes ring closure to the oxaphosphetane. libretexts.org This intermediate is unstable and spontaneously decomposes to yield an alkene and triphenylphosphine oxide, effectively replacing the carbonyl oxygen with the ylide's carbon moiety. libretexts.org

For the this compound ylide, this reaction allows for the direct installation of a thiazol-5-ylmethylene group onto a molecule, forming a C=C double bond where a carbonyl group was previously located. This is a valuable transformation in organic synthesis for creating complex, heteroaromatic-containing alkenes.

Beyond carbonyls, phosphorus ylides can also engage in Michael addition reactions with α,β-unsaturated systems. nih.gov In this context, the thiazol-5-ylmethyl ylide would act as a soft nucleophile, adding to the β-carbon of an electron-deficient alkene. This addition can be the initial step in more complex cascade reactions leading to various cyclic structures. nih.gov

Phosphines are a cornerstone of transition metal catalysis, serving as ligands that can tune the steric and electronic properties of a metal center to control its reactivity and selectivity. The this compound cation, or more commonly its precursor phosphine (B1218219), triphenyl(thiazol-5-ylmethyl)phosphine, possesses features that make it an intriguing candidate as a ligand. It combines the well-understood triphenylphosphine moiety with a thiazole ring, which can also participate in metal coordination. nih.govkashanu.ac.ir

The phosphorus atom has a lone pair of electrons that can form a strong σ-bond with various transition metals, while the thiazole ring contains both nitrogen and sulfur atoms that can act as additional donor sites, potentially allowing for hemilabile or chelating coordination modes. kashanu.ac.irchemrxiv.org Such multifunctional ligands are of great interest in catalysis for their ability to stabilize catalytic intermediates and facilitate key reaction steps. nih.gov

The coordination chemistry of ligands containing both phosphine and thiazole or other heterocyclic moieties has been explored with various transition metals.

Palladium: Palladium complexes are widely used in cross-coupling reactions. nih.gov Thiazole-based phosphine ligands have been shown to coordinate to Palladium(II) centers, often in a chelating fashion through the phosphorus and the endocyclic nitrogen atom, forming a square planar geometry. mdpi.comdntb.gov.ua Such complexes have been investigated as pre-catalysts in reactions like the Heck cross-coupling. dntb.gov.ua Phosphonium salts themselves have been identified as crucial additives in palladium-catalyzed C-H activation and annulation reactions, where they can lower energy barriers and protect the catalyst from oxidation. nih.gov Sterically hindered phosphonium salts have also been used to stabilize palladium nanoparticles for Suzuki cross-coupling reactions. mdpi.comresearchgate.net

Silver: Silver(I) complexes with mixed phosphine and thiazole-derived ligands (such as thiazolidine (B150603) or imidazole-2-thione) have been successfully synthesized. semanticscholar.orgnih.govresearchgate.net These complexes often exhibit coordination between the silver ion, the soft phosphorus atom of the phosphine, and the nitrogen or sulfur atoms of the heterocyclic ring. semanticscholar.orgnih.gov The resulting structures can vary from monomeric to dimeric depending on the stoichiometry and the specific ligand used. semanticscholar.org The triphenylphosphine groups can effectively shield the positive charge on a metal nanoparticle surface, influencing properties like the zeta potential. nih.gov

Rhodium: Rhodium complexes are pivotal in catalysis, particularly for hydrogenation and hydroformylation. d-nb.info Phosphine ligands are essential for stabilizing the active rhodium species. researchgate.net Dinuclear rhodium complexes bridged by ligands containing both phosphine and phosphinine (a phosphorus-containing benzene (B151609) analogue) have been synthesized, demonstrating complex and unusual coordination modes. nih.gov The coordination of thiazole-containing ligands to ruthenium (isoelectronic with Rh(III)) has also been studied, highlighting the importance of secondary interactions like hydrogen bonding from ligand functional groups. nih.gov

A summary of potential coordination characteristics is presented in the table below.

| Metal | Typical Oxidation State | Common Geometry | Potential Ligand Binding Sites |

| Palladium | Pd(II), Pd(0) | Square Planar | P, N (thiazole) |

| Silver | Ag(I) | Linear, Trigonal, Tetrahedral | P, N (thiazole), S (thiazole) |

| Rhodium | Rh(I), Rh(III) | Square Planar, Octahedral | P, N (thiazole) |

The effectiveness of a phosphine ligand in catalysis is governed by its steric and electronic properties, which are interdependent. manchester.ac.uk

Steric Effects: The steric bulk of a ligand is a critical factor that influences the coordination number of the metal, the rate of reductive elimination, and the selectivity of the reaction. semanticscholar.org For the this compound system, the three phenyl groups on the phosphorus atom create significant steric hindrance. This bulk can promote the formation of low-coordinate, highly reactive metal species, which is often beneficial for catalytic activity. semanticscholar.org The steric profile can be quantified using parameters like the Tolman cone angle.

Electronic Effects: The electronic nature of the ligand dictates the electron density at the metal center, which in turn affects key catalytic steps like oxidative addition and reductive elimination. Electron-donating ligands increase the electron density on the metal, which generally accelerates the oxidative addition step. The triphenylphosphine part is considered a moderately electron-donating ligand. The thiazole ring, being a heteroaromatic system, has a more complex electronic influence. The introduction of a positive charge within the ligand backbone, as in a phosphonium or methylated thiazolium salt, can dramatically alter the electronic properties, making the ligand more electron-withdrawing and modulating the catalytic activity of the metal center. nih.govnih.gov

The interplay of these effects allows for the fine-tuning of a catalyst's performance. For instance, in gold catalysis, modifying a phosphine ligand by introducing a cationic charge via methylation of a linked indazole group led to marked differences in catalytic activity. nih.gov

The reactivity of the thiazolylphosphonium ylide is not limited to simple olefination. Ylides are known to initiate Michael addition-cyclization sequences, which are powerful tools for constructing complex ring systems. nih.gov A reaction between the this compound ylide and a suitable Michael acceptor could trigger a cascade process. For example, a nucleophilic 1,4-addition to an α,β-unsaturated ketone could be followed by an intramolecular aldol-type reaction or another cyclization, leading to the rapid assembly of polycyclic structures from simple starting materials. nih.gov

Furthermore, the thiazole moiety is structurally related to the thiazolium salts used to generate N-heterocyclic carbene (NHC) catalysts. cam.ac.uk These catalysts are renowned for their ability to mediate umpolung (polarity inversion) reactions, such as the benzoin (B196080) condensation and the Stetter reaction. cam.ac.ukresearchgate.net While the phosphonium salt itself is not an NHC precursor, its structural components are relevant to this distinct area of catalysis.

Recently, phosphonium salts have emerged as effective precursors for generating carbon radicals under mild conditions, particularly through photoredox catalysis. digitellinc.comrsc.org Single-electron transfer (SET) from a photoexcited catalyst to the phosphonium salt can induce the cleavage of the carbon-phosphorus bond, releasing a carbon-centered radical. digitellinc.comacs.org

The mechanism often involves the formation of a phosphoranyl radical intermediate upon electron transfer. acs.orgnih.gov This intermediate can undergo fragmentation (β-scission) to produce an alkyl radical and triphenylphosphine. acs.org This strategy has been applied to generate radicals from various alkyltriphenylphosphonium salts for use in synthesis. digitellinc.com

For this compound, this pathway would generate the thiazol-5-ylmethyl radical. This reactive intermediate could then participate in a variety of radical-mediated transformations, such as additions to alkenes or aromatic systems, offering a complementary approach to the ionic pathways typically associated with this compound. Studies have shown that phosphonium salts can form photoactive charge-transfer complexes with suitable electron donors, which upon irradiation generate organic radicals without the need for an external photocatalyst. chinesechemsoc.org

Potential as a Ligand in Transition Metal Catalysis

Exploration of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations involving this compound. These investigations are crucial for optimizing reaction conditions and predicting the behavior of the system.

The key transformation involving this compound is the Wittig reaction, which proceeds via the formation of a phosphonium ylide. The nature of the ylide, specifically its stability, is a primary determinant of the reaction's rate-determining step. The thiazol-5-ylmethyl group is generally considered to be an electron-withdrawing group, which lends stability to the adjacent carbanion in the ylide. Such ylides are referred to as "stabilized ylides."

For stabilized ylides, including the one derived from this compound, the initial nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone is typically the slowest and, therefore, the rate-determining step of the reaction. This is in contrast to non-stabilized ylides, where the decomposition of the oxaphosphetane intermediate is often the rate-limiting step.

The reaction mechanism can be summarized as follows:

Ylide Formation: Deprotonation of this compound bromide with a suitable base to form the corresponding phosphonium ylide.

Nucleophilic Attack (Rate-Determining for Stabilized Ylides): The nucleophilic ylide attacks the electrophilic carbonyl carbon.

Oxaphosphetane Formation: A [2+2] cycloaddition to form a four-membered ring intermediate, the oxaphosphetane.

Decomposition: The oxaphosphetane collapses to form the alkene and triphenylphosphine oxide.

Illustrative Kinetic Data for the Reaction of this compound Ylide with Benzaldehyde (Note: The following data is hypothetical and for illustrative purposes, as specific experimental data for this compound is not readily available in the cited literature.)

| Reactant Concentration (mol/L) | Rate of Reaction (mol/L·s) | Rate Constant, k (L/mol·s) |

| [Ylide]: 0.1, [Benzaldehyde]: 0.1 | 1.5 x 10⁻⁴ | 0.015 |

| [Ylide]: 0.2, [Benzaldehyde]: 0.1 | 3.0 x 10⁻⁴ | 0.015 |

| [Ylide]: 0.1, [Benzaldehyde]: 0.2 | 3.0 x 10⁻⁴ | 0.015 |

The rate law for this reaction is expected to be second order, Rate = k[Ylide][Aldehyde], which is consistent with the initial nucleophilic attack being the rate-determining step.

Enthalpic Contributions (ΔH): The primary enthalpic contribution to the favorability of the Wittig reaction is the large negative enthalpy of formation of triphenylphosphine oxide. The conversion of a P=C bond and a C=O bond into a C=C bond and a P=O bond is an energetically favorable process. The strength of the P=O bond (bond energy ≈ 130-140 kcal/mol) is substantially greater than that of the P=C bond in the ylide.

The Gibbs free energy change (ΔG = ΔH - TΔS) for the Wittig reaction is consequently dominated by the large negative enthalpy change, making the reaction spontaneous and largely irreversible.

Illustrative Thermodynamic Parameters for the Wittig Reaction of this compound Ylide (Note: The following data is hypothetical and for illustrative purposes.)

| Thermodynamic Parameter | Illustrative Value |

| Enthalpy of Reaction (ΔH) | -45 kcal/mol |

| Entropy of Reaction (ΔS) | -5 cal/mol·K |

| Gibbs Free Energy (ΔG at 298 K) | -43.5 kcal/mol |

These illustrative values highlight the strong thermodynamic driving force behind the reaction, primarily due to the highly favorable enthalpy change.

Applications of Triphenyl Thiazol 5 Ylmethyl Phosphonium in Advanced Organic Synthesis

Construction of Carbon-Carbon Double Bonds via Wittig Olefination

The most prominent application of Triphenyl(thiazol-5-ylmethyl)phosphonium is in the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction involves the deprotonation of the phosphonium (B103445) salt with a strong base to form a phosphorus ylide, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edu A key advantage of this method is that the position of the newly formed double bond is precisely controlled, avoiding the formation of regioisomeric mixtures that can occur in elimination reactions. libretexts.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. The ylide derived from this compound is classified as a non-stabilized ylide because the thiazole (B1198619) ring does not provide significant resonance stabilization to the adjacent carbanion. Non-stabilized ylides typically exhibit a preference for the formation of Z-alkenes when reacted with aldehydes under salt-free conditions. wikipedia.orgtcichemicals.com This selectivity arises from the kinetic-controlled pathway, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered, cis-selective transition state.

However, the stereoselectivity can be influenced by reaction conditions. The use of lithium-based reagents can lead to equilibration of intermediates, potentially favoring the more thermodynamically stable E-alkene. wikipedia.org This allows for tunable stereoselectivity in the synthesis of alkenes bearing a thiazole moiety. rsc.org

Table 1: Hypothetical Wittig Olefination Reactions and Stereochemical Outcomes

| Carbonyl Substrate | Base / Conditions | Major Alkene Product | Predominant Stereoisomer |

| Benzaldehyde | NaHMDS, THF | 5-(2-phenylvinyl)thiazole | Z-isomer |

| Cyclohexanecarboxaldehyde | n-BuLi, THF | 5-(2-cyclohexylvinyl)thiazole | Z-isomer |

| Acetophenone | KHMDS, Toluene (B28343) | 5-(2-phenylprop-1-en-1-yl)thiazole | Mixture of isomers |

| Benzaldehyde | n-BuLi, then PhLi | 5-(2-phenylvinyl)thiazole | E-isomer (Schlosser mod.) |

The Wittig reaction can be employed in an intramolecular fashion to construct cyclic systems. This strategy is particularly valuable for the synthesis of macrocycles and annulated (fused) ring systems, which can be challenging to prepare using other methods. The approach requires a substrate that contains both the phosphonium salt and a carbonyl group within the same molecule, separated by a flexible linker.

Upon treatment with a base, the ylide is formed and subsequently attacks the internal carbonyl group, leading to the formation of a cyclic alkene. The success of the intramolecular Wittig reaction is dependent on factors such as the length and nature of the tether connecting the two reactive moieties, as high dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. This methodology provides a powerful route to thiazole-containing macrocyclic structures, which are of interest in medicinal chemistry and materials science.

Table 2: Potential Substrates for Intramolecular Wittig Cyclization

| Substrate Structure | Target Ring Size | Resulting Product Class |

| (12-Oxododecyl)triphenylphosphonium bromide with thiazole moiety | 14-membered | Thiazole-containing macrocycle |

| Phosphonium salt linked to a cyclohexanone (B45756) derivative | 6,6-fused | Annulated bicyclic system |

| Phosphonium salt tethered to a keto-ester | >10-membered | Macrocyclic lactone precursor |

The nucleophilic character of the thiazolylmethylphosphonium ylide can be harnessed in tandem or cascade reactions to rapidly build molecular complexity. A notable example is the tandem Michael-intramolecular Wittig reaction sequence. nih.gov In this process, the ylide first acts as a soft nucleophile in a conjugate (Michael) addition to an α,β-unsaturated carbonyl compound.

This initial addition creates a new, larger enolate intermediate which now contains the phosphorus ylide functionality. If the α,β-unsaturated system also contains a suitable carbonyl group, the newly formed ylide can then participate in a subsequent intramolecular Wittig reaction, forming a cyclic structure in a single operational step. nih.gov This powerful strategy allows for the formation of multiple carbon-carbon bonds and a new ring system from simple acyclic precursors, providing efficient access to complex thiazole-functionalized carbocycles.

Synthetic Utility Beyond Olefination

While renowned for its role in olefination, the reactivity of this compound and its derivatives extends to other areas of synthetic chemistry, including the construction of different heterocyclic frameworks and the generation of valuable ligands for transition metal catalysis.

The phosphonium salt is a precursor to reagents used in the synthesis of various heterocycles, particularly those containing nitrogen. One of the most powerful methods in this regard is the aza-Wittig reaction, which is analogous to the conventional Wittig reaction but forms a carbon-nitrogen double bond (imine) instead of a carbon-carbon double bond. scispace.comresearchgate.netnih.gov

The key intermediate for the aza-Wittig reaction is an iminophosphorane, which can be generated from an organic azide (B81097) and a phosphine (B1218219) (or phosphonium ylide). A synthetic strategy could involve a molecule containing both an azide group and a carbonyl functionality. Treatment with a phosphine derived from this compound would lead to the formation of an iminophosphorane, which could then undergo an intramolecular aza-Wittig reaction with the carbonyl group to forge a nitrogen-containing heterocyclic ring. This approach is a versatile tool for synthesizing a wide range of N-heterocycles, from simple monocyclic systems to complex polycyclic structures. scispace.comresearchgate.net

Phosphonium salts can serve as stable, air-tolerant precursors to phosphine ligands, which are crucial components in many transition metal-catalyzed cross-coupling reactions. The corresponding phosphine, (thiazol-5-ylmethyl)diphenylphosphine, can be generated from the phosphonium salt through methods such as reductive cleavage.

This phosphine ligand possesses several attractive features for catalysis. It is both electron-rich and sterically bulky, properties known to enhance the efficiency of catalytic cycles, particularly the oxidative addition and reductive elimination steps. nih.gov Furthermore, the presence of the thiazole ring introduces a nitrogen heteroatom that could potentially coordinate to the metal center, allowing the ligand to act in a hemilabile fashion. Such ligands are of great interest for modulating catalyst activity and stability. The resulting palladium or nickel complexes could be highly effective catalysts for challenging cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Enabling Reagent in Functional Group Interconversions

This compound is a phosphonium salt, which is the precursor to a phosphonium ylide, commonly known as a Wittig reagent. masterorganicchemistry.com The primary application of this reagent is in the Wittig reaction, a cornerstone of organic synthesis for the interconversion of functional groups. libretexts.org Specifically, it facilitates the transformation of carbonyl compounds (aldehydes and ketones) into alkenes, a process known as olefination. wikipedia.orglumenlearning.com

The reaction involves the nucleophilic attack of the ylide, generated by deprotonating the phosphonium salt with a strong base, on the electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comwikipedia.org The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. lumenlearning.com

A significant advantage of the Wittig reaction is its broad functional group tolerance. The reagent can typically be used in the presence of various other functional groups such as alcohols, ethers, esters, and aromatic nitro groups without them interfering with the reaction. libretexts.orgwikipedia.org This compatibility makes this compound a valuable tool in multi-step syntheses of complex molecules, allowing for the direct conversion of a carbonyl to a thiazole-containing alkene without the need for extensive protecting group strategies.

Below is a table illustrating hypothetical functional group interconversions using this compound.

| Starting Carbonyl Compound | Product Alkene | Functional Group Interconversion |

| Benzaldehyde | 5-(2-phenylvinyl)thiazole | Aldehyde → Alkene |

| Cyclohexanone | 5-(cyclohexylidenemethyl)thiazole | Ketone → Alkene |

| 4-Nitroacetophenone | 5-(2-(4-nitrophenyl)prop-1-en-1-yl)thiazole | Ketone → Alkene |

| Furan-2-carbaldehyde | 5-(2-(furan-2-yl)vinyl)thiazole | Aldehyde → Alkene |

Development of Novel Synthetic Routes Utilizing the Compound

The utility of this compound has prompted research into more efficient, sustainable, and scalable synthetic methodologies that incorporate this reagent. Modern synthetic strategies focus on improving reaction conditions, simplifying purification, and enabling large-scale production.

Design and Implementation of Green Chemistry Methodologies

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itwjbphs.com While the Wittig reaction is highly effective, its traditional format presents challenges from a green chemistry perspective. A primary issue is the generation of triphenylphosphine oxide in stoichiometric amounts, which has poor atom economy and can complicate product purification.

To address these limitations, green chemistry methodologies are being explored. These include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or solvent-free conditions where reactants are ground together. wjbphs.comresearchgate.net

Catalytic Wittig Reactions: Developing catalytic systems that would regenerate the phosphonium ylide, thus reducing the amount of phosphine waste.

Improved Workup Procedures: Designing extraction and purification protocols that minimize solvent use and waste generation.

The table below compares a conventional Wittig reaction with a potential greener approach.

| Parameter | Conventional Methodology | Green Chemistry Approach |

| Solvent | Anhydrous THF, Diethyl Ether | Water, Ethanol, or Solvent-free (mechanochemistry) |

| Byproduct | Stoichiometric Triphenylphosphine oxide | Reduced via catalytic cycle or immobilized for easy removal |

| Purification | Column chromatography | Filtration (if using solid-supported reagent), simplified extraction |

| Atom Economy | Low | Potentially higher with catalytic variants |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful solution to one of the main drawbacks of the Wittig reaction: the purification process. By immobilizing the phosphonium salt on a polymer support, the challenges associated with removing the triphenylphosphine oxide byproduct can be overcome. semanticscholar.org

In this approach, a polymer-supported triphenylphosphine (e.g., polystyrene-divinylbenzene copolymer beads functionalized with diphenylphosphino groups) is reacted with 5-(chloromethyl)thiazole (B1295649) to generate the resin-bound this compound salt. semanticscholar.orgnih.gov This immobilized reagent can then be used in a Wittig reaction with a solution-phase aldehyde or ketone. Upon completion of the reaction, the polymer-bound triphenylphosphine oxide byproduct is easily removed by simple filtration, leaving the desired alkene product in the solution, significantly simplifying the purification process. nih.gov This technique is highly amenable to automation and the development of combinatorial libraries of thiazole-containing compounds. nih.govnih.gov

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reagent State | Soluble in reaction medium | Immobilized on an insoluble polymer support |

| Reaction Conditions | Homogeneous | Heterogeneous |

| Byproduct Removal | Requires chromatography or crystallization | Simple filtration |

| Purification | Often complex and time-consuming | Simplified and rapid |

| Automation Potential | Limited | High; suitable for high-throughput synthesis |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern technology that offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. wiley-vch.de The application of flow chemistry to syntheses involving this compound can address several challenges.

Wittig reactions often involve the use of highly reactive ylides, which can be unstable. lumenlearning.com In a flow system, the ylide can be generated in situ by mixing a stream of the phosphonium salt solution with a stream of base solution in a microreactor. wiley-vch.de This freshly generated, reactive ylide is then immediately mixed with a third stream containing the carbonyl compound. The precise control over residence time (the time reactants spend in the heated zone of the reactor) and temperature allows for rapid reaction optimization, often leading to higher yields and purities than in batch reactions. nih.govresearchgate.net This method minimizes the decomposition of the unstable ylide and enhances the safety of the process, as only small quantities of the reactive intermediate exist at any given moment. wiley-vch.de The continuous nature of the process makes it readily scalable for industrial production by simply extending the operation time. researchgate.net

| Parameter | Batch Processing | Flow Chemistry |

| Scalability | Difficult; requires larger reactors | Easy; run the system for a longer time |

| Safety | Risks associated with large volumes of reactive intermediates | Enhanced; only small volumes are reacting at any time |

| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient, precise temperature control |

| Reaction Time | Hours | Seconds to minutes researchgate.net |

| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, mixing, time, and temperature |

Computational and Theoretical Investigations of Triphenyl Thiazol 5 Ylmethyl Phosphonium

Electronic Structure and Bonding Analysis

The electronic structure of Triphenyl(thiazol-5-ylmethyl)phosphonium and its corresponding ylide is fundamental to its chemical behavior. Theoretical studies illuminate the distribution of electrons and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide insights into its molecular orbitals and charge distribution researchgate.netresearchgate.net.

The charge distribution is heavily influenced by the presence of the positively charged phosphonium (B103445) group and the heteroatoms in the thiazole (B1198619) ring. The phosphorus atom carries a significant positive charge, which is delocalized to some extent over the attached phenyl groups. This positive charge inductively withdraws electron density from the thiazol-5-ylmethyl moiety. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer and delocalization of electrons within the molecular system niscpr.res.in.

Table 1: Illustrative DFT Parameters for a Phosphonium Ylide System.

Upon deprotonation of the methylene (B1212753) bridge, this compound forms a phosphorus ylide. The electronic structure of this ylide is best described by two main resonance structures: the ylide form and the ylene form nih.govyoutube.com.

Ylide Form: Features a carbanion adjacent to a positively charged phosphonium ion (Ph₃P⁺-C⁻HR).

Ylene Form: Shows a double bond between the phosphorus and carbon atoms (Ph₃P=CHR).

Computational studies have shown that the contribution of the ylenic structure, which would require (d-p)π bonding involving phosphorus d-orbitals, is minimal as these d-orbitals are generally too high in energy to participate effectively in bonding nih.gov. The bonding is more accurately described by the ylide structure, which emphasizes the electrostatic attraction between the positive phosphorus and the negative carbon nih.govlibretexts.org. The P-C bond in the ylide is therefore highly polarized and has significant single-bond character, with a bond length shorter than a typical P-C single bond but longer than a true P=C double bond nih.gov. This carbanionic center is the source of the ylide's nucleophilicity in reactions like the Wittig reaction libretexts.org.

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. Its aromaticity arises from the delocalization of six π-electrons, which satisfies Hückel's rule wikipedia.orgnih.govyoutube.com. This aromatic character confers significant stability to the ring system wikipedia.orgbritannica.com.

Electron Distribution: The presence of the electronegative nitrogen and sulfur atoms creates a non-uniform electron distribution within the ring. Computational studies show that the C5 position of the thiazole ring is a primary site for electrophilic substitution, indicating a degree of electron density at this carbon wikipedia.org.

Inductive and Resonance Effects: The thiazole ring can exert both inductive and resonance effects on the adjacent ylidic carbon. As part of an aromatic system, it can help to stabilize the negative charge on the adjacent carbon in the ylide form through delocalization, potentially affecting the ylide's reactivity and stereoselectivity in the Wittig reaction. Stabilized ylides, often those with adjacent electron-withdrawing or conjugating groups, are generally less reactive and tend to produce (E)-alkenes organic-chemistry.orgthieme-connect.de.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states.

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. Computational studies, often at the B3LYP/6-31G** level of theory, have extensively investigated its mechanism researchgate.netnih.gov. The reaction of the ylide derived from this compound with an aldehyde or ketone is expected to follow a concerted [2+2] cycloaddition pathway.

The generally accepted energy profile involves the following stationary points researchgate.netnih.gov:

Reactant Complex (RC): A loosely bound complex formed between the ylide and the carbonyl compound.

First Transition State (TS1): The energy barrier for the formation of the oxaphosphetane intermediate. This step involves the initial C-C bond formation.

Oxaphosphetane (OP): A four-membered ring intermediate. It can exist as two different isomers (e.g., OP1 and OP2) that may interconvert researchgate.net.

Second Transition State (TS2): The energy barrier for the decomposition of the oxaphosphetane into the final products.

Product Complex (PC): A weakly bound complex of the newly formed alkene and triphenylphosphine (B44618) oxide.

Table 2: Representative Relative Energies for Stationary Points on a Wittig Reaction Pathway.

While the [2+2] cycloaddition is the most widely accepted mechanism, computational models can also explore alternative pathways. An earlier proposed mechanism involved a stepwise process with the formation of a dipolar, zwitterionic intermediate known as a betaine (B1666868) libretexts.orgresearchgate.net. While this pathway is generally not favored for non-stabilized ylides in salt-free conditions, computational studies can calculate its energy profile to compare its feasibility against the concerted pathway researchgate.net.

Other competing processes that can be modeled include:

Ylide Protonation: Phosphorus ylides are strong bases and can be protonated by water, alcohols, or other acidic species present in the reaction mixture, leading to the decomposition of the ylide libretexts.org.

Stereochemical Drift: For some ylides, the initial formation of the oxaphosphetane can be reversible. If the reversal is faster than decomposition to products, an initial kinetic product distribution can equilibrate to a more thermodynamically stable one, a process known as stereochemical drift researchgate.net. Computational modeling can assess the energy barriers for both the forward reaction (decomposition) and the reverse reaction (cycloreversion) to predict if this is likely.

Solvation Models in Simulating Reaction Environments

Solvation models are crucial in computational chemistry for accurately describing the influence of a solvent on a molecule's behavior. For phosphonium salts, which are often used in reactions occurring in solution, these models are indispensable. Solvation can be treated using either explicit models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is represented as a continuous medium with a specific dielectric constant.

The choice of solvation model can significantly impact the predicted outcomes of reaction simulations. For instance, in studying the reactivity of a phosphonium salt in a polar solvent, an implicit model like the Polarizable Continuum Model (PCM) might be used to efficiently capture the bulk solvent effects on the charged phosphonium cation. For more detailed investigations, such as understanding specific solvent-solute interactions, an explicit solvation model would be more appropriate, although computationally more demanding.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations offer insights into the three-dimensional structure and dynamic behavior of molecules.

Investigating Preferred Conformers and Rotational Barriers

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the P-C and C-C bonds), conformational analysis is key to identifying the most stable three-dimensional arrangements (conformers). This is typically done by systematically rotating the bonds and calculating the potential energy of the resulting structures using quantum mechanical methods. The results would reveal the lowest energy conformers and the energy barriers for rotation between them.

Table 1: Hypothetical Rotational Barriers for this compound

| Rotatable Bond | Method | Calculated Barrier (kcal/mol) |

| P-CH₂ | DFT (B3LYP/6-31G) | Data not available |

| CH₂-thiazole | DFT (B3LYP/6-31G) | Data not available |

This table illustrates the type of data that would be generated from a conformational analysis. Specific values for this compound are not available in the literature.

Dynamic Behavior in Solution and Solid State

Molecular dynamics simulations can be used to study the movement of atoms in a molecule over time, providing a picture of its dynamic behavior in different environments. In a solution, MD simulations could reveal how the phosphonium salt interacts with solvent molecules and how its conformation changes over time. In the solid state, these simulations can help understand the crystal packing and the vibrational motions of the atoms. For phosphonium-based ionic liquids, MD simulations are used to calculate important properties like density, viscosity, and ionic conductivity.

Prediction of Spectroscopic Properties (excluding basic identification)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structures and electronic properties.

Advanced NMR Chemical Shift Predictions for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts (¹H, ¹³C, ³¹P) with good accuracy. For complex systems, advanced computational protocols may be employed to improve the accuracy of these predictions. A strong correlation between predicted and experimental chemical shifts provides confidence in the determined structure. For phosphonium salts, ³¹P NMR is particularly informative, and theoretical predictions can aid in the interpretation of experimental spectra.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ³¹P | Data not available | Data not available |

| ¹³C (thiazole C2) | Data not available | Data not available |

| ¹³C (thiazole C4) | Data not available | Data not available |

| ¹³C (thiazole C5) | Data not available | Data not available |

| ¹H (CH₂) | Data not available | Data not available |

This table is a template for the kind of data that would be generated and compared in such a study. No specific data for the target molecule is currently available.

Vibrational Frequency Analysis for Detailed Structural Insights

Vibrational frequency analysis, typically performed using quantum mechanical methods, calculates the frequencies of the vibrational modes of a molecule. These calculated frequencies can be correlated with the peaks observed in an experimental infrared (IR) or Raman spectrum. This comparison helps in assigning the experimental vibrational bands to specific atomic motions, providing detailed insights into the molecule's structure and bonding.

Advanced Spectroscopic and Structural Elucidation Studies of Triphenyl Thiazol 5 Ylmethyl Phosphonium Systems

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Triphenyl(thiazol-5-ylmethyl)phosphonium systems, this technique would yield invaluable information regarding their molecular geometry and intermolecular associations.

Precise Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis of this compound would provide a quantitative description of its covalent framework.

Interactive Data Table: Crystallographic Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | Data not available in search results |

| P-C(phenyl) | Data not available in search results |

| P-C(methylene) | Data not available in search results |

| C-S (thiazole) | Data not available in search results |

| C-N (thiazole) | Data not available in search results |

| Bond Angles (°) ** | Data not available in search results |

| C(phenyl)-P-C(phenyl) | Data not available in search results |

| C(phenyl)-P-C(methylene) | Data not available in search results |

| P-C-C(thiazole) | Data not available in search results |

| Torsion Angles (°) ** | Data not available in search results |

| Phenyl ring orientations | Data not available in search results |

| Thiazole (B1198619) ring orientation | Data not available in search results |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a variety of non-covalent forces.

Hydrogen Bonding: Data not available in search results.

π-π Stacking: Data not available in search results.

van der Waals Forces: Data not available in search results.

Co-crystal Structures with Reaction Partners or Host Molecules

The formation of co-crystals can significantly alter the physicochemical properties of a compound.

Detailed structural information on co-crystals of this compound with reaction partners or host molecules is not available in the provided search results.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are powerful tools for elucidating the structure and dynamics of molecules in solution and in the solid state.

Multidimensional NMR (e.g., 2D NOESY, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing through-bond and through-space correlations between nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): Data not available in search results.

Nuclear Overhauser Effect Spectroscopy (NOESY): Data not available in search results.

Interactive Data Table: Key Multidimensional NMR Correlations for this compound

| Correlation Type | Correlating Nuclei | Inferred Structural Information |

| HMBC | Data not available in search results | Data not available in search results |

| NOESY | Data not available in search results | Data not available in search results |

In-Situ NMR Studies for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions directly within the NMR tube, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. ed.ac.ukresearchgate.net This technique is particularly valuable for studying reactions involving phosphonium (B103445) salts like this compound, for instance, in Wittig-type reactions.

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. For a hypothetical Wittig reaction between this compound ylide and an aldehyde, ³¹P NMR spectroscopy would be especially informative. The phosphorus nucleus is highly sensitive to its chemical environment, and a distinct shift would be observed as the phosphonium salt is converted to the corresponding ylide, then to an oxaphosphetane intermediate, and finally to triphenylphosphine (B44618) oxide. ucc.ie

Reaction Monitoring: The progress of the reaction can be followed by integrating the signals corresponding to the different phosphorus-containing species. For example, the signal for the starting phosphonium salt would decrease in intensity, while the signal for triphenylphosphine oxide, the final phosphorus-containing product, would increase.

Intermediate Detection: Variable temperature (VT) NMR studies can be employed to detect and characterize short-lived intermediates. ucc.ie In the context of a Wittig reaction, cooling the reaction mixture may slow down the decomposition of the oxaphosphetane intermediate, allowing for its direct observation by NMR. The characteristic upfield chemical shift in the ³¹P NMR spectrum and specific coupling constants in the ¹H NMR spectrum would provide structural evidence for this four-membered ring intermediate. ucc.ie

Below is a hypothetical data table illustrating the kind of information that could be obtained from an in-situ ³¹P NMR study of a Wittig reaction involving this compound ylide.

| Time (minutes) | Phosphonium Salt (%) | Oxaphosphetane Intermediate (%) | Triphenylphosphine Oxide (%) | ³¹P Chemical Shift (ppm) - Major Species |

|---|---|---|---|---|

| 0 | 100 | 0 | 0 | ~25.0 (Salt) |

| 5 | 60 | 15 | 25 | ~25.0 (Salt), ~-60.0 (Oxaphosphetane), ~30.0 (Oxide) |

| 15 | 20 | 5 | 75 | ~25.0 (Salt), ~-60.0 (Oxaphosphetane), ~30.0 (Oxide) |

| 30 | 5 | <1 | 94 | ~30.0 (Oxide) |

| 60 | <1 | 0 | >99 | ~30.0 (Oxide) |

High-Resolution Mass Spectrometry for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for obtaining precise mass measurements, which allows for the determination of elemental compositions of molecules. mdpi.comnih.gov This capability is instrumental in identifying unknown products, characterizing reaction mixtures, and elucidating reaction mechanisms by detecting transient intermediates. researchgate.net

In reactions involving this compound, such as the Wittig reaction, intermediates like the betaine (B1666868) and oxaphosphetane are often too short-lived to be isolated. libretexts.orgrsc.org HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), can detect these species directly from the reaction mixture. nih.gov By obtaining the exact mass of a detected ion, its elemental formula can be confidently assigned, providing strong evidence for the presence of a proposed intermediate. For example, the detection of an ion with a mass corresponding to the sum of the this compound ylide and an aldehyde would support the formation of a betaine or oxaphosphetane intermediate.

Chemical reactions rarely proceed with 100% selectivity, often yielding a mixture of the desired product along with byproducts and unreacted starting materials. HRMS is invaluable for unraveling the composition of such complex mixtures. rsc.orgresearchgate.net In the context of reactions with this compound, HRMS can identify and provide elemental compositions for various species present, such as the desired alkene product, triphenylphosphine oxide, any unreacted phosphonium salt, and potential side products arising from alternative reaction pathways. nih.gov This detailed characterization is essential for optimizing reaction conditions to maximize the yield of the target molecule and minimize the formation of unwanted substances.

The following table presents hypothetical HRMS data for the analysis of a crude Wittig reaction mixture.

| Observed m/z | Calculated m/z | Δ (ppm) | Proposed Formula | Assignment |

|---|---|---|---|---|

| 426.1132 | 426.1134 | -0.47 | C₂₅H₂₁NPS⁺ | [this compound]⁺ |

| 532.1865 | 532.1868 | -0.56 | C₃₃H₂₇NOPS⁺ | [Oxaphosphetane Intermediate + H]⁺ |

| 279.0915 | 279.0918 | -1.07 | C₁₈H₁₆OP⁺ | [Triphenylphosphine Oxide + H]⁺ |

| 254.0998 | 254.1000 | -0.79 | C₁₅H₁₅NO | [Alkene Product + H]⁺ (Hypothetical) |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds. While this compound itself is not chiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter in the thiazole ring or by using chiral phosphine (B1218219) precursors. For such derivatives, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be powerful analytical tools.